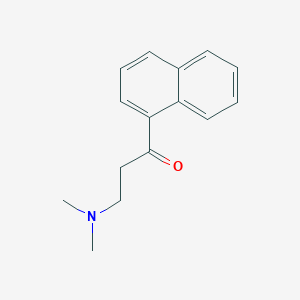
Nitric acid;oxozirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid; oxozirconium, also known as zirconyl nitrate, is a chemical compound with the formula ZrO(NO3)2. It is composed of zirconium cations and nitrate anions. This compound is known for its applications in various industries due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitric acid; oxozirconium can be synthesized using zirconium oxychloride as a precursor. The process involves the addition of epoxide in the presence of ethanol and mixed ethanol-water solutions. The effects of nitric acid and water contents on the gel formation behavior and the properties of the resulting aerogel are investigated. At a molar ratio of HNO3/ZrOCl2 of 1.0 and H2O/ZrOCl2 of 10, translucent monolithic zirconia aerogels are obtained .
Industrial Production Methods: In industrial settings, zirconium nitrate solutions are prepared by dissolving zirconium nitrate in water or other solvents to achieve the desired concentration. This method ensures the production of a homogeneous solution suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Nitric acid; oxozirconium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can react with bases, resulting in the formation of metallic nitrates. For example, the reaction between potassium hydroxide and nitric acid produces potassium nitrate and water .
Common Reagents and Conditions: The extraction kinetics of zirconium into the binary mixture of tributyl phosphate and n-dodecane have been studied. Parameters such as stirring speed, temperature, specific interfacial area, and concentrations of reactants and nitric acid affect the extraction rate of zirconium .
Major Products Formed: The major products formed from these reactions include various zirconium-based compounds, such as zirconium oxide and zirconium hydroxide .
Scientific Research Applications
Nitric acid; oxozirconium has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of nitric acid; oxozirconium involves its ability to act as a catalyst in various chemical reactions. The compound’s dynamic environment at the cluster surface is key for the catalytic formation of amide bonds. This reactivity arises from the essential coordination of substrates with the zirconium catalyst, enhancing the reaction output .
Comparison with Similar Compounds
- Zirconium (IV) oxynitrate hydrate
- Zirconium (IV) sulfate hydrate
- Zirconium (IV) hydroxide
- Zirconium (IV) oxydichloride octahydrate
Comparison: Nitric acid; oxozirconium is unique due to its high reactivity and stability in various chemical reactions. Compared to other zirconium compounds, it offers better catalytic properties and is more suitable for applications requiring high stability and reactivity .
Properties
CAS No. |
13826-66-9 |
|---|---|
Molecular Formula |
H2N2O7Zr |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
nitric acid;oxozirconium |
InChI |
InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |
InChI Key |
UJVRJBAUJYZFIX-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Key on ui other cas no. |
13826-66-9 |
physical_description |
A solid; [MSDSonline] |
Pictograms |
Oxidizer; Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




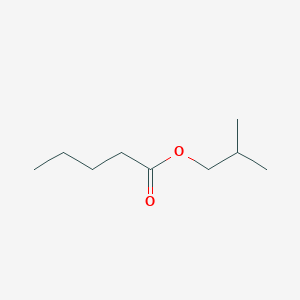

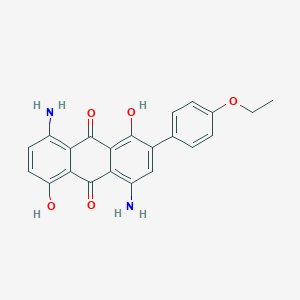
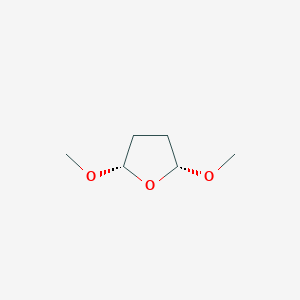
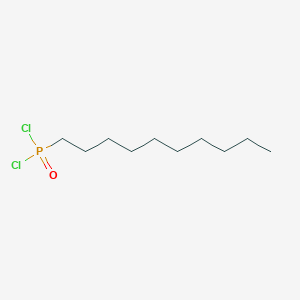


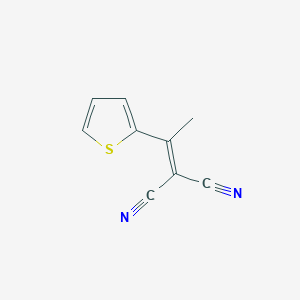
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
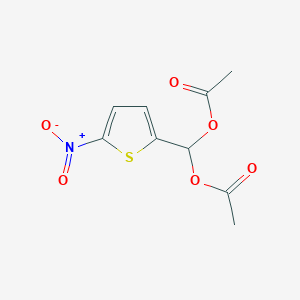
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
